4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
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Overview
Description
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C11H8BrN3. It is a solid substance that is used in various scientific research applications. The compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzonitrile moiety via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile.
4-((1H-Pyrazol-1-yl)methyl)benzonitrile: A similar compound without the bromo substitution.
Uniqueness
This compound is unique due to the presence of both a bromo-substituted pyrazole ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, including pharmacology and biochemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Inhibition of Liver Alcohol Dehydrogenase : This compound has been identified as a potential inhibitor of liver alcohol dehydrogenase (ADH), which plays a crucial role in alcohol metabolism. By binding to the active site of ADH, it prevents the enzyme from catalyzing its normal reactions, thereby altering alcohol metabolism at the cellular level.
- Modulation of Acetylcholinesterase Activity : Research indicates that this compound may influence acetylcholinesterase activity, suggesting potential neuroprotective properties. This modulation can affect neurotransmitter levels, thereby impacting neuronal signaling pathways.
The compound exhibits several important biochemical properties:
- Cellular Effects : It influences various cellular processes, including gene expression and metabolic pathways. The modulation of these processes can lead to significant changes in cell function and viability.
- Chemical Reactivity : this compound can undergo nucleophilic substitution reactions, oxidation, and reduction, allowing for further chemical transformations that can enhance its biological activity.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤ 75 µM |
Escherichia coli | 50 µM |
Streptococcus agalactiae | 75 µM |
This broad-spectrum activity suggests its potential use as an antimicrobial agent in clinical settings .
Anticancer Potential
Research indicates that the compound may possess anticancer properties. Preliminary studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oncogene expression and tumor suppressor gene activation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Activity Study : A study conducted on various gram-positive bacteria demonstrated significant bactericidal effects. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent for resistant infections .
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its application in neurodegenerative disease models.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYAJZBCLXXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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